molecular formula C43H68NaO8P B1394238 Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate CAS No. 474943-33-4

Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate

Cat. No.: B1394238
CAS No.: 474943-33-4
M. Wt: 767 g/mol
InChI Key: FDDKKAHLSUVCLC-QHEFBXHFSA-M
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Description

Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate is a complex phospholipid derivative. This compound is notable for its unique structure, which includes two arachidonic acid chains esterified to a glycerol backbone, with a phosphate group attached. It is often studied for its role in cellular signaling and membrane dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate typically involves the esterification of glycerol with arachidonic acid. This process can be carried out using various catalysts and solvents to optimize yield and purity. The reaction conditions often include:

    Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

    Solvents: Organic solvents like dichloromethane or ethanol.

    Temperature: Reactions are usually conducted at elevated temperatures (50-100°C) to accelerate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as enzymatic esterification, which offers higher specificity and milder reaction conditions. Large-scale production also requires rigorous purification steps, including chromatography and crystallization, to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The arachidonic acid chains can be oxidized to form hydroperoxides and other oxygenated derivatives.

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, releasing arachidonic acid and glycerol phosphate.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions, forming different phospholipid derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Substitution: Nucleophiles such as amines or alcohols in organic solvents.

Major Products

    Oxidation: Hydroperoxides, epoxides, and other oxidized lipids.

    Hydrolysis: Arachidonic acid and glycerol phosphate.

    Substitution: Various phospholipid derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate has numerous applications in scientific research:

    Chemistry: Used as a model compound to study lipid oxidation and esterification reactions.

    Biology: Investigated for its role in cell membrane structure and function, particularly in signal transduction pathways.

    Medicine: Studied for its potential anti-inflammatory properties due to the release of arachidonic acid, a precursor to eicosanoids.

    Industry: Utilized in the formulation of liposomal drug delivery systems and as an emulsifying agent in cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The release of arachidonic acid upon hydrolysis leads to the production of eicosanoids, which are potent signaling molecules involved in inflammation and other physiological processes. The phosphate group can also interact with proteins involved in signal transduction, further modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (ammonium salt): Similar structure but with a stearic acid chain instead of a second arachidonic acid chain.

    Phosphatidylinositol 4,5-bisphosphate (PIP2): Contains inositol instead of glycerol and has additional phosphate groups.

Uniqueness

Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate is unique due to its dual arachidonic acid chains, which confer distinct biophysical properties and biological activities. This structural feature makes it particularly interesting for studies on lipid signaling and membrane dynamics.

Properties

IUPAC Name

sodium;[(2R)-2,3-bis[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy]propyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(44)49-39-41(40-50-52(46,47)48)51-43(45)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h11-14,17-20,23-26,29-32,41H,3-10,15-16,21-22,27-28,33-40H2,1-2H3,(H2,46,47,48);/q;+1/p-1/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-;/t41-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDKKAHLSUVCLC-QHEFBXHFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H68NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677125
Record name Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

767.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474943-33-4
Record name Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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